Cas no 1227596-52-2 (6-Amino-3-(2-fluorophenyl)pyridine-2-methanol)
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol
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- Inchi: 1S/C12H11FN2O/c13-10-4-2-1-3-8(10)9-5-6-12(14)15-11(9)7-16/h1-6,16H,7H2,(H2,14,15)
- InChI Key: UIAQIOXTEXNBFB-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=CC=C(N)N=C1CO
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- XLogP3: 1.4
- Topological Polar Surface Area: 59.1
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004300-250mg |
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol |
1227596-52-2 | 97% | 250mg |
$748.00 | 2023-09-03 | |
| Alichem | A022004300-500mg |
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol |
1227596-52-2 | 97% | 500mg |
$1058.40 | 2023-09-03 | |
| Alichem | A022004300-1g |
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol |
1227596-52-2 | 97% | 1g |
$1747.20 | 2023-09-03 |
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol
Introduction to 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol (CAS No: 1227596-52-2)
6-Amino-3-(2-fluorophenyl)pyridine-2-methanol is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 1227596-52-2, belongs to the pyridine derivatives class, which is well-known for its diverse biological activities and pharmacological potential. The presence of both amino and hydroxymethyl functional groups, coupled with a fluorophenyl substituent, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structural configuration of 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol encompasses a pyridine core, which is a common scaffold in many bioactive molecules. The pyridine ring is an aromatic heterocycle containing nitrogen, and its versatility in medicinal chemistry stems from the ability to modify various positions on the ring while maintaining biological activity. In this particular compound, the nitrogen atom is part of the amino group at the 6-position, while the 3-position is substituted with a 2-fluorophenyl group. The 2-methanol group at the 2-position introduces a hydroxymethyl functionality, which can participate in hydrogen bonding interactions and influence the compound's solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The fluorophenyl moiety is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate metabolic pathways and enhance binding affinity. In this context, the 2-fluorophenyl group in 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol may play a crucial role in optimizing interactions with biological targets. Studies have shown that fluorinated aromatic rings can improve drug-like properties such as lipophilicity, solubility, and bioavailability, making them valuable in medicinal chemistry.
The pharmaceutical industry has been increasingly interested in developing novel therapeutic agents derived from pyridine derivatives. The versatility of these compounds allows for the design of molecules with tailored biological activities, making them suitable for treating a wide range of diseases. For instance, pyridine-based drugs have been successfully used in treating neurological disorders, infectious diseases, and cancer. The structural features of 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol suggest that it could potentially interact with enzymes or receptors involved in these pathologies.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. Researchers often modify simple scaffolds like pyridines to enhance their pharmacological properties. The presence of multiple functional groups in 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol provides numerous opportunities for chemical derivatization. For example, further functionalization at the amino or hydroxymethyl positions could lead to novel analogs with improved efficacy or reduced side effects.
In recent years, there has been growing interest in fluorinated compounds due to their unique electronic properties and biological effects. The fluorophenyl group in this molecule can influence its electronic distribution, affecting both its reactivity and its interactions with biological targets. Fluorine atoms are known to be capable of participating in weak hydrogen bonding interactions and can also modulate metabolic stability by influencing electron density distribution. These properties make fluorinated pyridines particularly attractive for drug development.
The synthesis of 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol (CAS No: 1227596-52-2) represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently. These methodologies are essential for producing complex pharmaceutical intermediates like this one.
The biological evaluation of 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol has been conducted using various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits promising pharmacological activity, particularly against certain types of cancer cell lines. The interaction between the fluorophenyl group and specific biomolecules may lead to inhibitory effects on key enzymes or signaling pathways involved in tumor growth and progression. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
One area of active investigation is the use of pyridine derivatives as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. The structural features of 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol make it a plausible candidate for inhibiting specific kinases by binding to their active sites or allosteric pockets. Such interactions could be harnessed to develop novel anticancer agents or drugs targeting other kinase-dependent diseases.
The development of new drugs is not only about identifying active compounds but also about ensuring their safety and efficacy through rigorous testing protocols. Clinical trials are essential for evaluating the therapeutic potential of new molecules like 6-Amino-3-(2-fluorophenyl)pyridine-2-methanol (CAS No: 1227596-52-2) before they can be approved for human use. These trials provide critical data on dosage regimens, side effects, and overall patient outcomes.
The future prospects for this compound are promising given its unique structural features and potential biological activities. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications.
In conclusion,6-Amino-3-(2-fluorophenyl)pyridine-2-methanol represents an exciting development in pharmaceutical chemistry due to its structural complexity and potential biological significance. Its synthesis showcases advanced organic methodologies, while preliminary studies highlight its promise as a lead compound for further drug discovery efforts. As research continues to uncover new applications for pyridine derivatives,this molecule will undoubtedly play an important role in shaping future therapeutic strategies.
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